REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[K+].Cl.[N+:6]([C:9]1[CH:18]=[CH:17][C:12]([NH:13][CH2:14][CH2:15][NH2:16])=[C:11]([CH3:19])[CH:10]=1)([O-:8])=[O:7]>O>[N+:6]([C:9]1[CH:18]=[CH:17][C:12]([NH:13][CH2:14][CH2:15][NH:16][C:2]([NH2:1])=[O:3])=[C:11]([CH3:19])[CH:10]=1)([O-:8])=[O:7] |f:0.1,2.3|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[K+]
|
Name
|
|
Quantity
|
57.9 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(NCCNC(=O)N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |